molecular formula C11H7NS B3094271 2-(2-Thienyl)benzonitrile CAS No. 125610-77-7

2-(2-Thienyl)benzonitrile

Cat. No.: B3094271
CAS No.: 125610-77-7
M. Wt: 185.25 g/mol
InChI Key: NPFMSBYLFMDFFE-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)benzonitrile typically involves the reaction of 2-thienylmagnesium bromide with benzonitrile. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with moisture or oxygen.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would likely involve optimizing the Grignard reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(2-Thienyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between organic molecules and biological targets.

    Industry: Used in the production of advanced materials, such as conductive polymers and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(2-Thienyl)pyrrole: Similar in structure but contains a pyrrole ring instead of a benzene ring.

    2-(2-Thienyl)furan: Contains a furan ring instead of a benzene ring.

    2-(2-Thienyl)thiophene: Contains an additional thiophene ring.

Uniqueness: 2-(2-Thienyl)benzonitrile is unique due to the presence of both a benzene ring and a thiophene ring, which provides a combination of aromatic stability and electronic properties. This makes it particularly useful in the development of materials with specific electronic characteristics.

Properties

IUPAC Name

2-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMSBYLFMDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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